molecular formula C20H16 B188826 Triphenylethylene CAS No. 58-72-0

Triphenylethylene

Cat. No.: B188826
CAS No.: 58-72-0
M. Wt: 256.3 g/mol
InChI Key: MKYQPGPNVYRMHI-UHFFFAOYSA-N
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Description

Triphenylethylene is an organic compound with the chemical formula C20H16. It is characterized by a central ethylene group bonded to three phenyl groups. This compound is notable for its structural rigidity and has been extensively studied for its unique photophysical properties, including aggregation-induced emission and photochromism .

Scientific Research Applications

Triphenylethylene and its derivatives have a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Triphenylethylene (TPE) is a simple aromatic hydrocarbon that possesses weak estrogenic activity . It is the parent compound of a group of nonsteroidal estrogen receptor ligands . The primary targets of TPE are the estrogen receptors (ERs), which are members of the superfamily of nuclear receptors that bind to estrogen response elements (EREs) on their target genes to regulate gene expression and consequently control various cellular processes .

Mode of Action

TPE interacts with its targets, the estrogen receptors, by binding to them. The affinity of this compound for the rat estrogen receptor is about 0.002% relative to estradiol . This interaction results in changes in gene expression and cellular processes. In addition to their estrogenic activity, various TPE derivatives like tamoxifen and clomifene have been found to act as protein kinase C inhibitors .

Biochemical Pathways

The biochemical pathways affected by TPE are those regulated by the estrogen receptors. These pathways control various cellular processes. The exact downstream effects depend on the specific cell type and the presence of co-regulators. In addition to the estrogenic pathways, TPE derivatives can also affect other pathways, such as the protein kinase C pathway .

Pharmacokinetics

TPE is metabolized in the liver by cytochrome P450 enzymes, and it is eliminated primarily in the feces following enterohepatic circulation . The half-life of TPE is approximately 5 days .

Result of Action

The molecular and cellular effects of TPE’s action depend on the specific cell type and the presence of co-regulators. In general, TPE can regulate gene expression and control various cellular processes through its interaction with the estrogen receptors. It can also inhibit protein kinase C when it is present in certain derivatives .

Safety and Hazards

Triphenylethylene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid contact with skin and clothing, avoid breathing vapors or mists, and not to ingest .

Future Directions

A series of triphenylethylene derivatives exhibited multi-photoresponsive properties, including photochromism, photodeformation, and room temperature phosphorescence (RTP), which are strongly related to molecular conformations and packing in the aggregated states . These properties can be subtly adjusted by substituents to the center double bond and/or peripheral phenyl moieties .

Biochemical Analysis

Biochemical Properties

Triphenylethylene specifically binds to the estrogen receptor α and β with affinity closely similar to that of toremifene and tamoxifen . It has a tissue-selective profile of estrogen agonistic and weak antagonistic effects .

Cellular Effects

This compound has been shown to have selective estrogenic effects on bone, cholesterol level, and reproductive tissues . It opposes ovariectomy-induced bone loss by maintaining the trabecular bone volume of the distal femur . It also prevents the ovariectomy-induced increase in serum cholesterol in a dose-dependent manner .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with estrogen receptors . It acts as an estrogen agonist in some tissues and as an antagonist in others .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over a period of 4 weeks . It was found to maintain the trabecular bone volume of the distal femur and prevent the increase in serum cholesterol in ovariectomized rats .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dose of 10 mg/kg, it had a slightly estrogenic effect . At doses of 0.1 or 1 mg/kg, no significant changes in uterine wet weight or morphology were observed .

Metabolic Pathways

It is known to interact with estrogen receptors, which play a crucial role in various metabolic processes .

Transport and Distribution

Given its interaction with estrogen receptors, it is likely to be distributed wherever these receptors are present .

Subcellular Localization

Given its interaction with estrogen receptors, it is likely to be localized wherever these receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenylethylene can be synthesized through various methods, including the Wittig reaction and the Suzuki coupling reaction. In the Wittig reaction, a phosphonium ylide reacts with benzophenone to form this compound. The Suzuki coupling involves the reaction of phenylboronic acid with a halogenated ethylene derivative in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Wittig reactions due to their efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Triphenylethylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its structural rigidity and the ability to undergo a wide range of chemical reactions. Its derivatives, such as tamoxifen, have significant medical applications, particularly in cancer treatment .

Properties

IUPAC Name

1,2-diphenylethenylbenzene
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InChI

InChI=1S/C20H16/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MKYQPGPNVYRMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=CC=C3
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Molecular Formula

C20H16
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DSSTOX Substance ID

DTXSID3022320
Record name Triphenylethylene
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Molecular Weight

256.3 g/mol
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name Triphenylethylene
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CAS No.

58-72-0
Record name Triphenylethylene
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Record name TRIPHENYLETHYLENE
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Synthesis routes and methods

Procedure details

Into a reactor was introduced 41 mL (55 mmol; 1.06 M THF solution) of benzylmagnesium chloride under a nitrogen atmosphere. The contents were cooled to 0° C. Thereafter, a solution prepared by mixing 9.11 g (50.0 mmol) of benzophenone with 18 mL of THF was gradually added dropwise thereto, and this mixture was stirred at room temperature for 1 hour. The resultant reaction mixture was washed with 0.1 M hydrochloric acid, saturated aqueous sodium hydrogen carbonate solution, and saturated aqueous sodium chloride solution and then dried with anhydrous magnesium sulfate. Thereafter, the solvent was removed under reduced pressure. The concentrate was dissolved in 46 mL of toluene, and 0.18 g of p-toluenesulfonic acid monohydrate was added thereto. Azeotropic dehydration was conducted for 2 hours with toluene refluxing. After being cooled, the reaction mixture was washed with saturated aqueous sodium hydrogen carbonate solution and saturated aqueous sodium chloride solution, subsequently dried with anhydrous magnesium sulfate, and then concentrated under reduced pressure to obtain 12.5 g (98%) of a transparent oily substance.
Quantity
41 mL
Type
reactant
Reaction Step One
Quantity
9.11 g
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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